1-Aziridineethanol, beta-vinyl-
CAS No.: 4465-96-7
Cat. No.: VC18961627
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4465-96-7 |
|---|---|
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | 2-(aziridin-1-yl)but-3-en-1-ol |
| Standard InChI | InChI=1S/C6H11NO/c1-2-6(5-8)7-3-4-7/h2,6,8H,1,3-5H2 |
| Standard InChI Key | NQOBJJFPVZWAQK-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(CO)N1CC1 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Framework
The IUPAC name for this compound is 2-(aziridin-1-yl)but-3-en-1-ol, reflecting its aziridine ring (a three-membered cyclic amine) attached to a butenol backbone . The SMILES notation clarifies the connectivity: a vinyl group () is bonded to a hydroxymethyl () group, which is further linked to the aziridine nitrogen .
Stereochemical and Conformational Features
The compound exhibits a planar aziridine ring with restricted rotation, contributing to strain-induced reactivity. Computational models from PubChem highlight a 3D conformation where the vinyl group adopts a trans configuration relative to the hydroxyl group, minimizing steric hindrance .
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
Spectroscopic Signatures
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IR: Expected peaks include O-H stretch (~3300 cm⁻¹), C=C stretch (~1640 cm⁻¹), and N-H bend (~1550 cm⁻¹) .
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NMR: NMR would show vinyl protons as a doublet (~5.5 ppm), aziridine protons as a multiplet (~2.5 ppm), and hydroxyl protons as a broad singlet (~1.5 ppm) .
Biological Activity and Applications
Anticancer Research
The National Cancer Institute (NCI) lists beta-vinyl-1-aziridineethanol under NSC-45725, suggesting historical evaluation as a chemotherapeutic agent . Aziridines are known DNA alkylators, forming crosslinks that inhibit tumor proliferation .
Organic Synthesis
The compound serves as a precursor for:
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